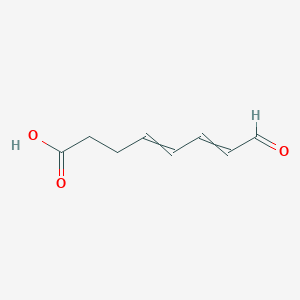
1-(4-Hydroxycyclohexyl)-2-(trifluoromethyl)prop-2-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Hydroxycyclohexyl)-2-(trifluoromethyl)prop-2-en-1-one is a synthetic organic compound characterized by its unique structure, which includes a hydroxycyclohexyl group and a trifluoromethyl group attached to a prop-2-en-1-one backbone
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Hydroxycyclohexyl)-2-(trifluoromethyl)prop-2-en-1-one typically involves the following steps:
Formation of the Hydroxycyclohexyl Intermediate: This step involves the hydroxylation of cyclohexane to form 4-hydroxycyclohexanol.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced through a reaction with a trifluoromethylating agent, such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonate (CF3SO3).
Formation of the Prop-2-en-1-one Backbone: The final step involves the condensation of the hydroxycyclohexyl intermediate with an appropriate aldehyde or ketone to form the prop-2-en-1-one structure.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions, such as the use of catalysts, controlled temperatures, and pressures to enhance yield and purity. Continuous flow reactors and automated synthesis platforms may also be employed to scale up production.
化学反応の分析
Types of Reactions: 1-(4-Hydroxycyclohexyl)-2-(trifluoromethyl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The double bond in the prop-2-en-1-one backbone can be reduced to form a saturated compound.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).
Major Products:
Oxidation: Formation of 4-oxocyclohexyl-2-(trifluoromethyl)prop-2-en-1-one.
Reduction: Formation of 1-(4-hydroxycyclohexyl)-2-(trifluoromethyl)propane.
Substitution: Formation of substituted derivatives with various functional groups.
科学的研究の応用
1-(4-Hydroxycyclohexyl)-2-(trifluoromethyl)prop-2-en-1-one has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 1-(4-Hydroxycyclohexyl)-2-(trifluoromethyl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the trifluoromethyl group can enhance lipophilicity and membrane permeability. These interactions can modulate enzyme activity, receptor binding, and signal transduction pathways, leading to various biological effects.
類似化合物との比較
1-(4-Hydroxyphenyl)-2-(trifluoromethyl)prop-2-en-1-one: Similar structure but with a phenyl group instead of a cyclohexyl group.
1-(4-Hydroxycyclohexyl)-2-(methyl)prop-2-en-1-one: Similar structure but with a methyl group instead of a trifluoromethyl group.
Uniqueness: 1-(4-Hydroxycyclohexyl)-2-(trifluoromethyl)prop-2-en-1-one is unique due to the presence of both a hydroxycyclohexyl group and a trifluoromethyl group, which confer distinct chemical and biological properties. The trifluoromethyl group, in particular, enhances the compound’s stability, lipophilicity, and potential biological activity compared to similar compounds.
特性
CAS番号 |
850535-84-1 |
|---|---|
分子式 |
C10H13F3O2 |
分子量 |
222.20 g/mol |
IUPAC名 |
1-(4-hydroxycyclohexyl)-2-(trifluoromethyl)prop-2-en-1-one |
InChI |
InChI=1S/C10H13F3O2/c1-6(10(11,12)13)9(15)7-2-4-8(14)5-3-7/h7-8,14H,1-5H2 |
InChIキー |
JHHGXSLMRHCQFO-UHFFFAOYSA-N |
正規SMILES |
C=C(C(=O)C1CCC(CC1)O)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


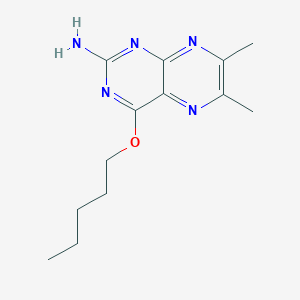
![4-[2-(Anthracen-9-YL)ethenyl]-2-(2H-1,3-dithiol-2-ylidene)-2H-1,3-dithiole](/img/structure/B14190735.png)
![2-[2-(4-Fluorophenyl)ethenyl]-5-nitrobenzoic acid](/img/structure/B14190744.png)
![4,5-Dichloro-2-{[4-(methanesulfonyl)phenyl]methyl}-1,2-thiazol-3(2H)-one](/img/structure/B14190746.png)

dimethyl-](/img/structure/B14190750.png)
![10-Phenyl-1-(propan-2-yl)-1H-naphtho[2,3-c]pyran-4(3H)-one](/img/structure/B14190761.png)
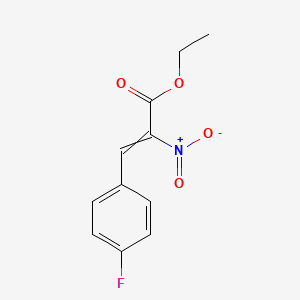
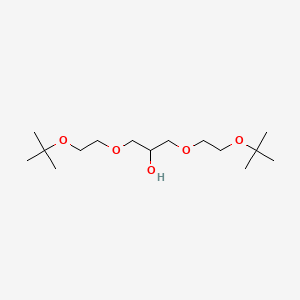
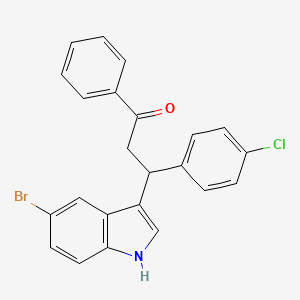
![N-[3-(2-chlorophenoxy)-4-pyridinyl]trifluoromethanesulfonamide](/img/structure/B14190794.png)
![N-[2-(2-Ethoxyethoxy)phenyl]thieno[2,3-D]pyrimidin-4-amine](/img/structure/B14190803.png)
![2-[4-(Dimethylamino)phenyl]buta-1,3-diene-1,1,4,4-tetracarbonitrile](/img/structure/B14190804.png)
